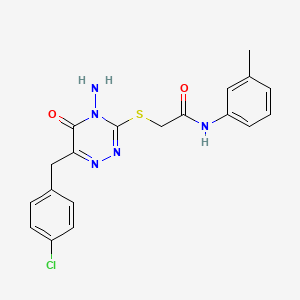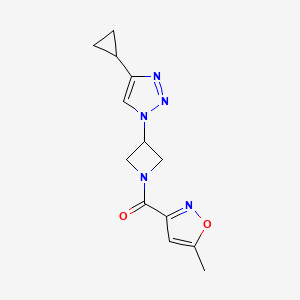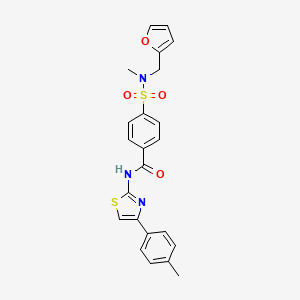
N-(m-tolil)-2-((4-amino-6-(4-clorobencil)-5-oxo-4,5-dihidro-1,2,4-triazin-3-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring, an amino group, a chlorophenyl group, and a sulfanylacetamide moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its triazine core is known to exhibit activity against various microorganisms, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted analogs.
Mecanismo De Acción
The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl derivatives
- N-(3-methylphenyl)acetamide analogs
Uniqueness
What sets 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide apart from similar compounds is its combination of functional groups. The presence of both the sulfanyl and acetamide moieties, along with the triazine core, provides a unique set of chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-3-2-4-15(9-12)22-17(26)11-28-19-24-23-16(18(27)25(19)21)10-13-5-7-14(20)8-6-13/h2-9H,10-11,21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVQAVUEQLLVBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2364458.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2364459.png)


![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)
![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)

